3-Chloro-3-methyl-1-butene
Overview
Description
3-Chloro-3-methyl-1-butene is an organic compound with the molecular formula C5H9Cl. It is a colorless liquid with a density of approximately 0.89 g/cm³ and a boiling point of around 103.83°C . This compound is soluble in common organic solvents such as ethanol and ether . It is used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Scientific Research Applications
3-Chloro-3-methyl-1-butene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to create more complex molecules.
Biology: Used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
3-Chloro-3-methyl-1-butene is considered hazardous. It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-3-methyl-1-butene can be synthesized through several methods. One common method involves the reaction of isoprene with hydrogen chloride in the presence of a catalyst such as cuprous chloride. The reaction is carried out at low temperatures, typically between -5°C and 5°C . Another method involves the reaction of 3-chloro-1-butene with a base to induce elimination, forming this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reactants and catalysts, and the product is purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-methyl-1-butene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Addition Reactions: It can undergo electrophilic addition reactions with halogens and hydrogen halides.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones
Common Reagents and Conditions
Hydrogen Chloride (HCl): Used in addition reactions to form chloroalkanes.
Bases: Used in elimination reactions to form alkenes.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions
Major Products Formed
Chloroalkanes: Formed through addition reactions with hydrogen halides.
Alcohols and Ketones: Formed through oxidation reactions
Mechanism of Action
The mechanism of action of 3-Chloro-3-methyl-1-butene involves its reactivity with various chemical species. In electrophilic addition reactions, the compound forms a carbocation intermediate, which can undergo rearrangement to form more stable products . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-methyl-1-butyne: Similar in structure but contains a triple bond instead of a double bond.
2-Chloro-2-methyl-3-butene: Another isomer with different reactivity and properties.
3-Chloro-1-butene: Similar but lacks the methyl group, leading to different chemical behavior.
Uniqueness
3-Chloro-3-methyl-1-butene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to form stable carbocation intermediates makes it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
3-chloro-3-methylbut-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-4-5(2,3)6/h4H,1H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECJPTAJLDCQHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176308 | |
Record name | 3-Chloro-3-methyl-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-48-9 | |
Record name | 3-Chloro-3-methyl-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2190-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-3-methyl-1-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-3-methyl-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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